molecular formula C24H27NO6 B6528329 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- CAS No. 946385-79-1

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-

Cat. No.: B6528329
CAS No.: 946385-79-1
M. Wt: 425.5 g/mol
InChI Key: JFEGEQIOGRGDHZ-UHFFFAOYSA-N
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Description

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound is notable for its unique structure, which includes both pyrano and benzoxazin rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and environmentally friendly, providing good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- is unique due to its specific combination of pyrano and benzoxazin rings, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-3-27-13-7-12-25-14-18-19(30-16-25)11-10-17-23(26)22(15-29-24(17)18)31-21-9-6-5-8-20(21)28-4-2/h5-6,8-11,15H,3-4,7,12-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEGEQIOGRGDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OCC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119573
Record name 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946385-79-1
Record name 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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